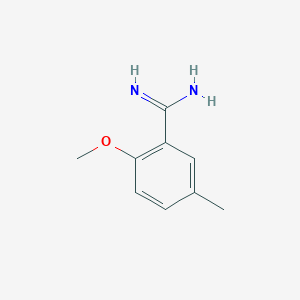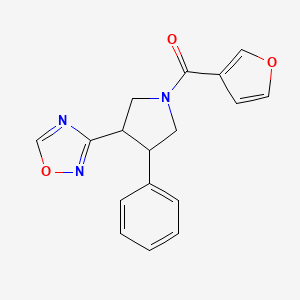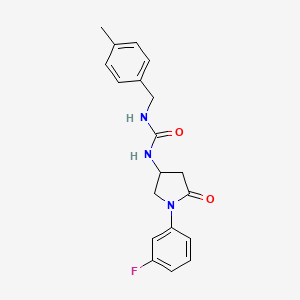
2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine” is a chemical compound with the molecular weight of 180.25 . The compound is in liquid form .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine . The InChI code is 1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 180.25 . The IUPAC name is 2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine and the InChI code is 1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 .
Scientific Research Applications
Catalytic Amination Processes
The amination of alcohols, such as 1-methoxy-2-propanol, using commercial nickel-on-silica catalysts has been explored, demonstrating the potential for synthesizing amine derivatives with high selectivity. This process illustrates the utility of methoxypyridine compounds in catalytic systems, potentially applicable to the synthesis of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).
Photopolymerization
Alkoxyamines bearing chromophore groups, related structurally to methoxypyridine derivatives, have been investigated as photoiniferters in nitroxide-mediated photopolymerization (NMP). These compounds decompose under UV irradiation, generating radicals for initiating polymerization, suggesting applications in materials science (Guillaneuf et al., 2010).
Tautomerism Studies
Research on acridin-9-amines substituted at the nitrogen atom provides insights into the tautomerism of molecules, including methoxypyridine derivatives. Such studies are crucial for understanding molecular behavior in different environments, which can inform the design of drugs and probes (Ebead et al., 2007).
Synthesis of Aminopyridines
Methods for synthesizing 2-alkyl-4-aminopyridines have been developed, showcasing the relevance of methoxy and pyridine derivatives in pharmaceutical chemistry. These compounds serve as building blocks for more complex molecules, potentially including 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine (Hegde et al., 2001).
Nucleophilic Amination Techniques
Innovative protocols for the nucleophilic amination of methoxypyridines, including those bearing methoxy groups, have been developed using sodium hydride in the presence of lithium iodide. This method opens new pathways for synthesizing aminopyridines, highlighting the utility of methoxypyridine compounds in medicinal chemistry (Pang et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSMQDCDNEBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)

![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664063.png)

![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)




![2-chloro-8-methyl-3-[(3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]quinoline](/img/structure/B2664074.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2664078.png)
